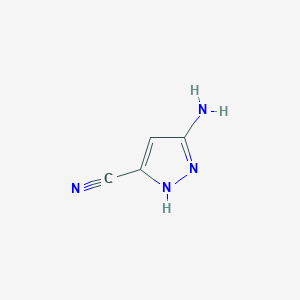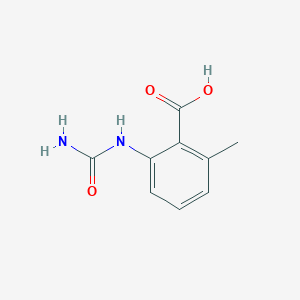![molecular formula C16H14IN B057419 6-iodo-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene CAS No. 119493-70-8](/img/structure/B57419.png)
6-iodo-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-MK 801 is a derivative of the potent anticonvulsant and neuroprotective agent MK-801, also known as dizocilpine. This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. The NMDA receptor is linked to a cation channel and plays a crucial role in synaptic plasticity, memory function, and neurodegenerative diseases .
Preparation Methods
The synthesis of 1-Iodo-MK 801 involves the incorporation of iodine into the MK-801 structure. One common method is the solid-state halogen exchange technique, where radioiodine is incorporated into the 1- or 3-positions of the aromatic ring of MK-801 . Another method involves the reaction of MK-801 with iodine monochloride (ICl) in the presence of a suitable solvent
Chemical Reactions Analysis
1-Iodo-MK 801 undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions: Typical reagents include halogenating agents like iodine monochloride and oxidizing agents. .
Major Products: The primary product of these reactions is the modified MK-801 molecule with different functional groups replacing the iodine atom.
Scientific Research Applications
1-Iodo-MK 801 has several scientific research applications:
Neuropharmacology: It is used to study the NMDA receptor’s role in neurological diseases and conditions such as epilepsy, Alzheimer’s disease, and schizophrenia.
Radiopharmaceuticals: The compound is labeled with radioactive iodine isotopes (e.g., I-125) for single-photon emission computed tomography (SPECT) imaging to map NMDA receptor distribution in the brain.
Drug Development: Researchers use 1-Iodo-MK 801 to develop new therapeutic agents targeting the NMDA receptor.
Mechanism of Action
1-Iodo-MK 801 exerts its effects by binding non-competitively to the NMDA receptor, specifically to the cation channel linked to the receptor. This binding inhibits the flow of calcium ions (Ca²⁺) and other cations through the channel, thereby modulating synaptic transmission and preventing excitotoxicity . The compound’s action on the NMDA receptor makes it a valuable tool for studying neurodegenerative diseases and developing neuroprotective drugs .
Comparison with Similar Compounds
1-Iodo-MK 801 is compared with other NMDA receptor antagonists, such as:
MK-801 (Dizocilpine): The parent compound, which has a higher binding affinity for the NMDA receptor.
Ketamine: Another NMDA receptor antagonist used clinically as an anesthetic and for treating depression.
Phencyclidine (PCP): A dissociative anesthetic with similar NMDA receptor antagonistic properties but with higher abuse potential.
1-Iodo-MK 801 is unique due to its iodine substitution, which allows for radiolabeling and imaging applications, making it a valuable tool in neuropharmacological research .
Properties
CAS No. |
119493-70-8 |
|---|---|
Molecular Formula |
C16H14IN |
Molecular Weight |
347.19 g/mol |
IUPAC Name |
6-iodo-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene |
InChI |
InChI=1S/C16H14IN/c1-16-12-6-3-2-5-10(12)15(18-16)9-11-13(16)7-4-8-14(11)17/h2-8,15,18H,9H2,1H3 |
InChI Key |
UAPZBXZJINUXOP-UHFFFAOYSA-N |
SMILES |
CC12C3=C(CC(N1)C4=CC=CC=C24)C(=CC=C3)I |
Canonical SMILES |
CC12C3=C(CC(N1)C4=CC=CC=C24)C(=CC=C3)I |
Synonyms |
1-iodo-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine 1-iodo-MK 801 1-iodo-MK-801 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


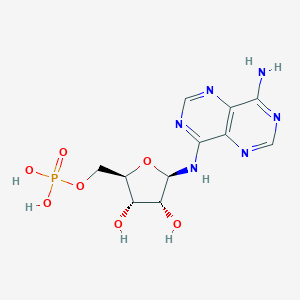
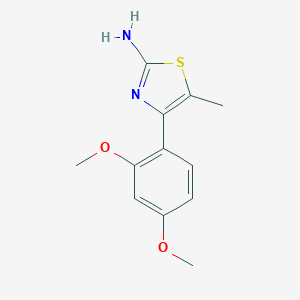
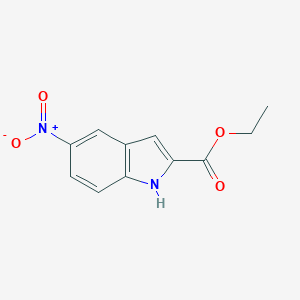
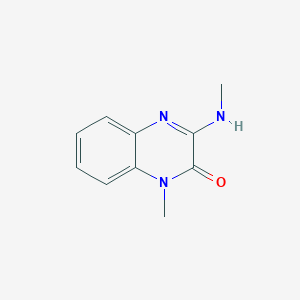
![N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide](/img/structure/B57347.png)
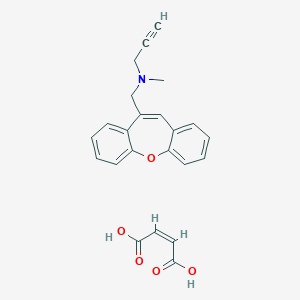
![Tetradecyl 3-[4-(3-oxo-3-tetradecoxypropyl)piperazin-1-yl]propanoate](/img/structure/B57350.png)
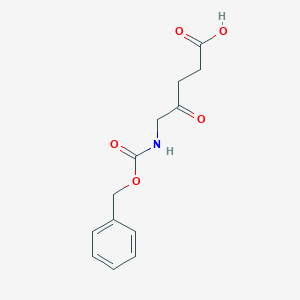
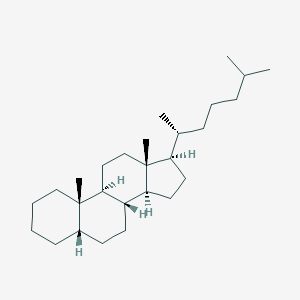
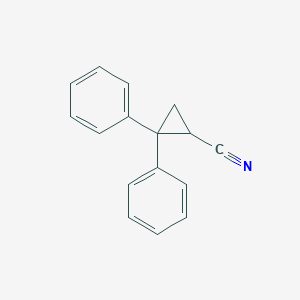
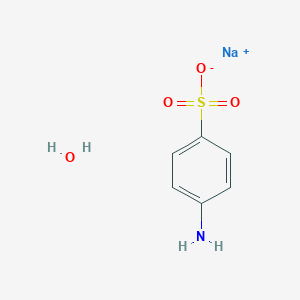
![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)
